molecular formula C9H7NO2 B573771 4H-6,9-Methanofuro[2,3-d][1,2]oxazocine CAS No. 189508-69-8

4H-6,9-Methanofuro[2,3-d][1,2]oxazocine

Cat. No.: B573771
CAS No.: 189508-69-8
M. Wt: 161.16
InChI Key: DCEASAQVYCQLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-6,9-Methanofuro[2,3-d][1,2]oxazocine is a complex bicyclic heterocyclic compound characterized by a fused furo-oxazocine framework with a methano bridge. Its structure integrates oxygen and nitrogen atoms within an eight-membered oxazocine ring, stabilized by a bridging methano group.

Properties

CAS No.

189508-69-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16

InChI

InChI=1S/C9H7NO2/c1-2-7-5-8(10-12-7)9-6(1)3-4-11-9/h2-4H,1,5H2

InChI Key

DCEASAQVYCQLEB-UHFFFAOYSA-N

SMILES

C1C=C2CC(=NO2)C3=C1C=CO3

Synonyms

6,9-Methano-4H-furo[2,3-d][1,2]oxazocine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a. 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()

  • Core Structure : Benzoxathiine (oxygen and sulfur atoms in a 1,4-oxathiin ring).
  • Key Differences: Lacks the methano bridge and oxazocine ring system present in 4H-6,9-Methanofuro-oxazocine.
  • Functional Groups : Includes a methoxy group and thiophene substituent, enhancing electronic diversity but reducing ring strain compared to the fused oxazocine system .

b. Benzo[g]bis([1,2,3]triazolo)[5,1-c:4’,5’-e][1,4]oxazocines ()

  • Core Structure : Condensed triazole-oxazocine system with two fused triazole rings.
  • Key Differences: The methanofuro group in the target compound is replaced by additional triazole rings, altering photophysical properties.

c. 6,9-Methano-benzodioxathiepin Derivatives (Endosulfan Analogs, )

  • Core Structure: Benzodioxathiepin with a methano bridge and sulfur dioxide/oxide groups.
  • Key Differences: The sulfur-containing dioxathiepin ring contrasts with the oxygen/nitrogen-rich oxazocine system. Endosulfan derivatives are pesticides, suggesting that methano-bridged compounds like 4H-6,9-Methanofuro-oxazocine may exhibit bioactivity but with distinct toxicity profiles .
Photophysical and Chemical Properties
Compound Class Fluorescence Quantum Yield Key Functional Groups Stability
Triazole-Oxazocines (2) Up to 86% Triazole, oxazocine High (rigid structure)
Benzoxathiines (1) Not reported Thiophene, methoxy Moderate
Methanofuro-Oxazocine (Hypothetical) Unknown Methano bridge, furo-oxazocine Likely moderate
  • Triazole-Oxazocines : High quantum yields due to rigid π-conjugation.
  • Methanofuro-Oxazocine: Predicted to have lower fluorescence than triazole analogs but higher than non-cyclized precursors due to methano-induced rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.